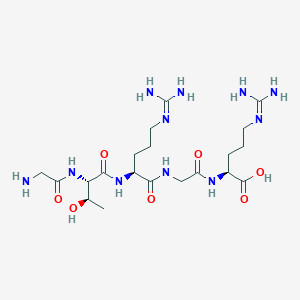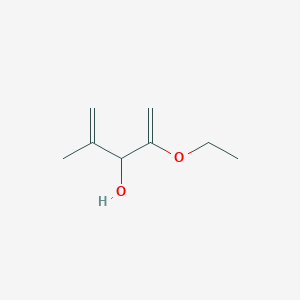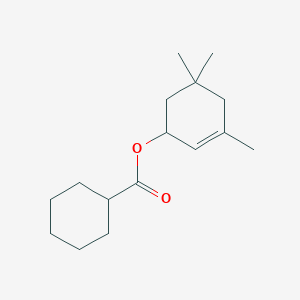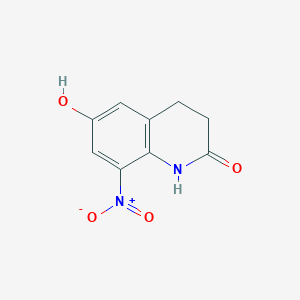![molecular formula C25H20ClNO2Sn B12602112 5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline CAS No. 648918-13-2](/img/structure/B12602112.png)
5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a triphenylstannyl group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of 5-chloro-2-aminobenzoic acid with triphenyltin chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield the corresponding amine.
Coupling Reactions: The triphenylstannyl group can participate in coupling reactions such as the Stille coupling, forming carbon-carbon bonds with other organic moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as lithium aluminum hydride or sodium borohydride, are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in Stille coupling reactions, with solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation and Reduction Reactions: Products include nitroso, nitro, and amine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline involves its interaction with various molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the triphenylstannyl group can facilitate coupling reactions. The aniline moiety can interact with biological targets, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-{[(trimethylstannyl)oxy]carbonyl}aniline
- 5-Chloro-2-{[(triethylstannyl)oxy]carbonyl}aniline
- 5-Chloro-2-{[(tributylstannyl)oxy]carbonyl}aniline
Uniqueness
5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline is unique due to the presence of the triphenylstannyl group, which imparts distinct reactivity and stability compared to its trimethyl, triethyl, and tributyl counterparts. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
648918-13-2 |
|---|---|
Molekularformel |
C25H20ClNO2Sn |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
triphenylstannyl 2-amino-4-chlorobenzoate |
InChI |
InChI=1S/C7H6ClNO2.3C6H5.Sn/c8-4-1-2-5(7(10)11)6(9)3-4;3*1-2-4-6-5-3-1;/h1-3H,9H2,(H,10,11);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
MIMJNYFWUJCEJF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)




![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)

![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)

silane](/img/structure/B12602111.png)

